molecular formula C12H13N3O2S B2673774 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2673774
M. Wt: 263.32 g/mol
InChI Key: CXRRHYGWDCNXQC-UHFFFAOYSA-N
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Description

“2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 . It is also known by the synonym "Benzeneacetamide, 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3,4-thiadiazol-2-yl group attached to a 4-methoxyphenyl group via an acetamide linkage . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to its low toxicity and high in vivo stability .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 263.32 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Structure-Activity Relationships

Research on thiazole and thiadiazole derivatives, including compounds structurally similar to 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, has demonstrated their significance as potent and selective human adenosine A3 receptor antagonists. These studies highlight the critical role of specific substitutions for enhancing binding affinity and selectivity towards human adenosine A3 receptors, which are key targets in therapeutic interventions for various conditions. Notably, these antagonists have shown promising results in functional assays of cAMP biosynthesis, a pivotal pathway in adenosine receptor signaling (Jung et al., 2004).

Synthesis and Biological Activities

The synthesis of novel 1,2,3-thiadiazole derivatives containing oxime ether moieties has been explored, leading to compounds with some fungicidal activity. These synthetic endeavors expand the chemical diversity of thiadiazole derivatives and open new avenues for the development of agrochemicals and potentially therapeutic agents (Dong et al., 2008).

Antioxidant, Antimicrobial, and Toxic Properties

Recent studies have synthesized novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives, exhibiting significant antioxidant and antimicrobial activities. These derivatives have been evaluated for their toxic properties, suggesting their potential as lead compounds for further development in pharmacological research (Al-Khazragie et al., 2022).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-14-15-12(18-8)13-11(16)7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRRHYGWDCNXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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